2-Nitrobenzenecarbothioamide

Description

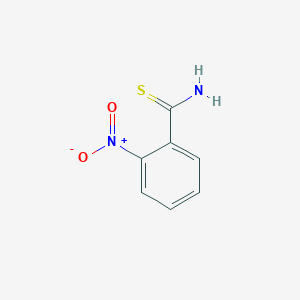

2-Nitrobenzenecarbothioamide is an aromatic organic compound characterized by a benzene ring substituted with a nitro (-NO₂) group at the ortho position and a carbothioamide (-C(S)NH₂) functional group. Its molecular formula is C₇H₆N₂O₂S. The nitro group is a strong electron-withdrawing moiety, influencing the compound’s electronic distribution, while the thioamide group introduces sulfur-based reactivity and distinct intermolecular interactions compared to conventional amides.

Properties

IUPAC Name |

2-nitrobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-7(12)5-3-1-2-4-6(5)9(10)11/h1-4H,(H2,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERIUXACOMCCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394136 | |

| Record name | nitrobenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70102-35-1 | |

| Record name | 2-Nitrobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70102-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 263814 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070102351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC263814 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nitrobenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrobenzenecarbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions typically include:

Reactants: 2-nitroaniline, carbon disulfide

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Acidification: Hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzenecarbothioamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Oxidation: The thiocarbonyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

Substitution: Sodium methoxide, potassium tert-butoxide

Oxidation: Hydrogen peroxide, peracids

Major Products Formed

Reduction: 2-Aminobenzenecarbothioamide

Substitution: Various substituted benzenecarbothioamides depending on the nucleophile used

Oxidation: 2-Nitrobenzenesulfonamide

Scientific Research Applications

2-Nitrobenzenecarbothioamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitrobenzenecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cell damage and death .

Comparison with Similar Compounds

2-Aminobenzamide

Structural Differences :

- 2-Nitrobenzenecarbothioamide features a nitro (-NO₂) group and a thioamide (-C(S)NH₂) at the ortho position.

- 2-Aminobenzamide substitutes the nitro group with an amino (-NH₂) group and retains a conventional amide (-C(O)NH₂) .

Physicochemical and Functional Comparisons :

| Property | This compound | 2-Aminobenzamide |

|---|---|---|

| Electronic Effects | Strong electron-withdrawing (NO₂) | Electron-donating (NH₂) |

| Solubility | Lower water solubility (weak H-bonding) | Higher solubility (strong H-bonding) |

| Reactivity | Electrophilic aromatic substitution hindered by NO₂ | Nucleophilic sites enhanced by NH₂ |

| Biological Activity | Potential antimicrobial/chelating roles | Common in enzyme inhibition (e.g., PARP) |

The nitro group in this compound reduces basicity and aromatic reactivity compared to 2-aminobenzamide, which participates more readily in hydrogen bonding and nucleophilic reactions .

Nitroacetamide Derivatives

Example Compound: Ranitidine complex nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) .

Key Comparisons :

| Aspect | This compound | Nitroacetamide Derivatives |

|---|---|---|

| Backbone Structure | Aromatic benzene ring | Aliphatic chain with furan and nitro groups |

| Functional Groups | Thioamide (-C(S)NH₂) | Acetamide (-C(O)NH₂) |

| Applications | Research in coordination chemistry | Pharmaceutical intermediates (e.g., ranitidine synthesis) |

The aromatic backbone of this compound provides planar rigidity, favoring π-π stacking and metal chelation, whereas aliphatic nitroacetamides exhibit flexibility for drug-target interactions .

Benzathine Benzylpenicillin

While structurally distinct, benzathine benzylpenicillin (a β-lactam antibiotic) shares a sulfur-containing moiety (4-thia-1-azabicyclo[3.2.0]heptane) . This highlights the role of sulfur in modulating bioavailability and stability.

Research Findings and Implications

- Synthetic Utility: The nitro group in this compound may facilitate reduction to amino derivatives for further functionalization, a pathway less accessible in 2-aminobenzamide due to its pre-existing NH₂ group.

- Thermal Stability : Thioamides generally exhibit lower thermal stability than amides due to weaker C=S bonds, impacting storage and processing conditions.

Biological Activity

2-Nitrobenzenecarbothioamide (C7H6N2O2S) is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of benzenecarbothioamide with a nitro group at the second position of the benzene ring. Its structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects:

- Antimicrobial Activity : The nitro group can trigger redox reactions that induce toxicity in microorganisms, resulting in their death. This property is particularly relevant against bacteria and parasites .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

- Bacteria : Effective against strains such as H. pylori and P. aeruginosa.

- Fungi : Demonstrated antifungal activity in laboratory settings.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| H. pylori | 32 µg/mL | |

| P. aeruginosa | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : Various cancer cell lines have shown sensitivity to this compound, indicating its potential as a therapeutic agent.

- Mechanisms Identified : Studies suggest that it may induce apoptosis through the activation of caspases and inhibition of cell proliferation pathways.

Table 2: Anticancer Activity of this compound

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study on Antimicrobial Resistance :

- Case Study on Cancer Treatment :

Future Directions

Research on this compound is ongoing, with several avenues for future investigation:

- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects.

- Clinical Trials : The transition from laboratory findings to clinical applications will require well-designed clinical trials to assess safety and efficacy in humans.

- Structural Modifications : Investigating derivatives of this compound could enhance its biological activity and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.